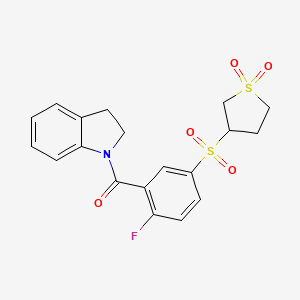
C19H18Fno5S2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C19H18FNO5S2 N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide This compound has a molecular weight of 42347 g/mol and is characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and two sulfonamide groups
準備方法
The synthesis of N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide involves several steps. The synthetic route typically includes the following steps:
Formation of the fluorophenyl sulfonyl intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Introduction of the furan ring: The furan ring is introduced through a coupling reaction with the sulfonamide intermediate.
Final assembly: The final step involves the coupling of the furan-containing intermediate with 4-methylbenzenesulfonyl chloride under appropriate reaction conditions to yield the target compound
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide groups, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals .
作用機序
The mechanism of action of N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in key biological processes. This inhibition can lead to the modulation of cellular signaling pathways, resulting in the desired therapeutic effects .
類似化合物との比較
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide: can be compared with other similar compounds, such as:
N-(2-(phenylsulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide: This compound lacks the fluorine atom on the phenyl ring, which may affect its biological activity and chemical reactivity.
N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide: This compound has a chlorine atom instead of a fluorine atom, which can lead to differences in its chemical properties and interactions with molecular targets .
The uniqueness of N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C19H18FNO5S2 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
2,3-dihydroindol-1-yl-[5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorophenyl]methanone |
InChI |
InChI=1S/C19H18FNO5S2/c20-17-6-5-14(28(25,26)15-8-10-27(23,24)12-15)11-16(17)19(22)21-9-7-13-3-1-2-4-18(13)21/h1-6,11,15H,7-10,12H2 |
InChIキー |
UUOVODLUHLEDQR-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)N3CCC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B12627816.png)
![ethyl 4-(N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12627817.png)
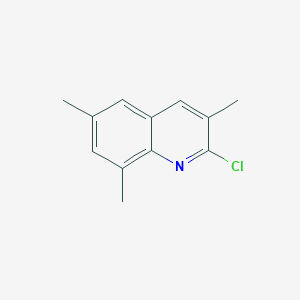
![Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane](/img/structure/B12627825.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B12627830.png)
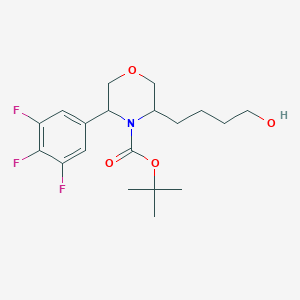
![N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12627835.png)
![5-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;hydrochloride](/img/structure/B12627841.png)
![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] propanoate](/img/structure/B12627844.png)

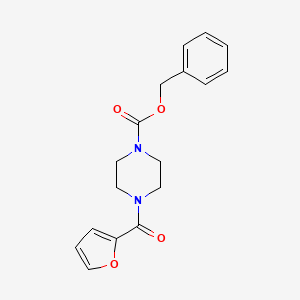
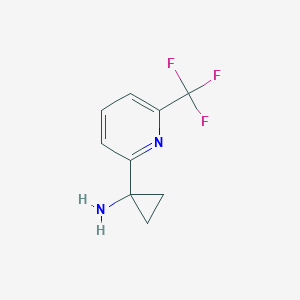
![2-Amino-5-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B12627856.png)
![1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12627865.png)
